molecular formula C17H19F3N2O5S B7427541 Tfa-DL-Pro-OGly-Unk

Tfa-DL-Pro-OGly-Unk

Cat. No.: B7427541
M. Wt: 420.4 g/mol
InChI Key: UJEQPTBRRGXIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tfa-DL-Pro-OGly-Unk is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of trifluoroacetic acid (TFA) and a proline derivative, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tfa-DL-Pro-OGly-Unk typically involves the reaction of trifluoroacetic acid with a proline derivative under controlled conditionsThe reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Tfa-DL-Pro-OGly-Unk undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced derivatives with altered functional groups .

Scientific Research Applications

Tfa-DL-Pro-OGly-Unk has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Tfa-DL-Pro-OGly-Unk involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the proline derivative can influence the conformation and stability of proteins, affecting their function and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tfa-DL-Pro-OGly-Unk stands out due to its specific combination of trifluoroacetyl and proline derivative, which imparts unique chemical reactivity and biological activity. This combination allows for targeted modifications of proteins and enzymes, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

[2-[5-(2-acetamidoethyl)thiophen-2-yl]-2-oxoethyl] 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O5S/c1-10(23)21-7-6-11-4-5-14(28-11)13(24)9-27-15(25)12-3-2-8-22(12)16(26)17(18,19)20/h4-5,12H,2-3,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEQPTBRRGXIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(S1)C(=O)COC(=O)C2CCCN2C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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